1-(2-Chlorobenzyl)cyclopropanamine HCl chemical structure and molecular weight
1-(2-Chlorobenzyl)cyclopropanamine HCl chemical structure and molecular weight
This technical guide details the chemical structure, physicochemical properties, and synthetic methodology for 1-(2-Chlorobenzyl)cyclopropanamine Hydrochloride , a specialized pharmaceutical intermediate and privileged scaffold in medicinal chemistry.
Executive Summary
1-(2-Chlorobenzyl)cyclopropanamine Hydrochloride (CAS: 29812-95-1 / 801206-19-9) is a gem-disubstituted cyclopropane derivative featuring a primary amine and a 2-chlorobenzyl moiety at the C1 position. This structural motif serves as a critical bioisostere for α,α-dimethylphenethylamines in drug discovery, offering enhanced metabolic stability and conformational rigidity. It is primarily utilized as a building block in the synthesis of novel G-protein coupled receptor (GPCR) ligands, kinase inhibitors, and potential antiviral agents.
Chemical Identity & Structural Analysis[1]
The compound is defined by the presence of a quaternary carbon atom within a cyclopropane ring, creating a rigid sp³ framework that restricts the conformational freedom of the attached benzyl and amine groups. This rigidity is often exploited to lock pharmacophores into bioactive conformations.
Physicochemical Constants
| Property | Value |
| IUPAC Name | 1-[(2-chlorophenyl)methyl]cyclopropan-1-amine hydrochloride |
| Common Name | 1-(2-Chlorobenzyl)cyclopropanamine HCl |
| CAS Number (HCl) | 29812-95-1; 801206-19-9 |
| Molecular Formula | C₁₀H₁₃Cl₂N (Salt) / C₁₀H₁₂ClN (Free Base) |
| Molecular Weight | 218.12 g/mol (HCl Salt) / 181.66 g/mol (Free Base) |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in water, methanol, DMSO; sparingly soluble in dichloromethane |
| pKa (Calculated) | ~8.5–9.5 (Conjugate acid of primary amine) |
| Melting Point | >200°C (Decomposes) |
Molecular Structure Visualization
The following diagram illustrates the connectivity and the specific gem-disubstitution pattern at the C1 position of the cyclopropane ring.
Figure 1: Structural connectivity of 1-(2-Chlorobenzyl)cyclopropanamine HCl, highlighting the quaternary C1 center.
Synthetic Methodology: The Kulinkovich-Szymoniak Reaction
The most robust and chemically elegant route to 1-substituted cyclopropanamines from nitriles is the Kulinkovich-Szymoniak reaction . This titanium-mediated transformation allows for the direct conversion of a nitrile to a cyclopropylamine in a single step, avoiding the multi-step Hofmann rearrangement pathways often used for simpler analogs.
Reaction Mechanism & Protocol
Principle: The reaction utilizes a Grignard reagent (Ethylmagnesium bromide) and a titanium(IV) isopropoxide catalyst to generate a titanacyclopropane intermediate, which acts as a 1,2-dicarbanion equivalent. This species attacks the nitrile group of (2-chlorophenyl)acetonitrile.
Reagents:
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Substrate: (2-Chlorophenyl)acetonitrile (2-Chlorobenzyl cyanide).
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Reagent: Ethylmagnesium bromide (EtMgBr, 3.0 equiv) in diethyl ether or THF.
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Catalyst: Titanium(IV) isopropoxide (Ti(OiPr)₄, 10–20 mol%).
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Lewis Acid: Boron trifluoride etherate (BF₃·OEt₂) (Optional, for activation).
Step-by-Step Experimental Workflow
Figure 2: Synthetic workflow via the Kulinkovich-Szymoniak reaction pathway.
Critical Process Parameters (CPPs):
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Temperature Control: The formation of the titanacyclopropane species is exothermic. Initial mixing must be controlled (typically -78°C or 0°C depending on scale) to prevent runaway Grignard decomposition.
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Moisture Sensitivity: Ti(OiPr)₄ is highly hygroscopic. All reactions must be performed under an inert Argon or Nitrogen atmosphere.
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Quenching: The titanium emulsion can be difficult to filter. A standard workup involves adding a minimal amount of water followed by filtration over Celite, or using a Glauber’s salt (sodium sulfate decahydrate) quench.
Analytical Characterization & Quality Control
To ensure the integrity of the compound for use in biological assays, the following analytical criteria must be met.
Proton NMR (¹H NMR) Profile (400 MHz, DMSO-d₆)
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Aromatic Protons: Multiplet, δ 7.20 – 7.50 ppm (4H, Ar-H).
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Amine Protons: Broad singlet, δ 8.50 – 8.80 ppm (3H, -NH₃⁺, exchangeable with D₂O).
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Benzylic Methylene: Singlet, δ 3.05 – 3.15 ppm (2H, Ar-CH₂-C).
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Cyclopropyl Protons: Two multiplets, δ 0.90 – 1.10 ppm (4H, cyclopropyl -CH₂-). Note: Due to the symmetry of the unsubstituted ring carbons relative to the benzyl group, these may appear as complex multiplets.
Mass Spectrometry (LC-MS)
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Ionization Mode: ESI+ (Electrospray Ionization, Positive mode).
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Parent Ion: [M+H]⁺ = 182.07 m/z (corresponding to the ³⁵Cl isotope of the free base).
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Isotopic Pattern: Distinct 3:1 ratio for M+H (182) and M+H+2 (184) due to the Chlorine atom.
Purity Specification
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HPLC Purity: ≥ 98.0% (Area %).
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Chloride Content: 16.0% – 16.5% (Theoretical for mono-HCl: 16.25%).
Applications in Drug Discovery[5]
This compound is not merely an intermediate but a strategic scaffold designed to modulate the pharmacokinetic properties of amine-containing drugs.
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Conformational Restriction: The cyclopropane ring locks the amine and benzyl group into a specific vector, reducing the entropic penalty of binding to receptors (e.g., Dopamine D2, Serotonin 5-HT).
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Metabolic Stability: The quaternary carbon at the α-position prevents metabolic deamination by Monoamine Oxidases (MAO), potentially extending the half-life of the drug candidate compared to its linear phenethylamine analog.
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Bioisosterism: It serves as a bioisostere for the gem-dimethyl group found in many active pharmaceutical ingredients (APIs).
References
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National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 56773602, [1-(2-Chlorobenzyl)cyclopropyl]amine hydrochloride. Retrieved from [Link]
- Szymoniak, J., Felix, D., & Denis, J. M. (1994).Conversion of Nitriles into Primary Cyclopropylamines with Ethylmagnesium Bromide in the Presence of Titanium(IV) Isopropoxide.Journal of Organic Chemistry, 59(21), 6426-6428. (Foundational methodology for the synthesis of 1-substituted cyclopropylamines).
- Bertus, P., & Szymoniak, J. (2001).New and easy route to primary cyclopropylamines from nitriles.
